molecular formula C10H13F2NO2S B5405611 2,5-difluoro-N-(2-methylpropyl)benzenesulfonamide

2,5-difluoro-N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B5405611
M. Wt: 249.28 g/mol
InChI Key: DMRMJVZLSKHVAY-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-methylpropyl)benzenesulfonamide is an organic compound with the molecular formula C10H13F2NO2S It is characterized by the presence of two fluorine atoms attached to the benzene ring and a sulfonamide group linked to an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2-methylpropyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with isobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-difluoro-N-(2-methylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by participating in halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-difluorobenzenesulfonamide
  • N-(2-methylpropyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-methylpropyl)benzenesulfonamide

Uniqueness

2,5-difluoro-N-(2-methylpropyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the isobutyl group. The fluorine atoms can significantly influence the compound’s reactivity and binding properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

2,5-difluoro-N-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2S/c1-7(2)6-13-16(14,15)10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRMJVZLSKHVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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